![molecular formula C15H19FN2O B4734103 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine](/img/structure/B4734103.png)
1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine
Übersicht
Beschreibung
1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience and drug development. This compound is a potent and selective inhibitor of the enzyme γ-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of this enzyme leads to an increase in GABA levels, which has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine is based on its ability to inhibit GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain, and increased levels of GABA have been shown to have anxiolytic, anticonvulsant, and sedative effects. Inhibition of GABA transaminase has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to the therapeutic effects of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine are primarily related to its ability to increase GABA levels in the brain. This leads to an increase in inhibitory neurotransmission, which can have a range of effects on brain function. 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as potential applications in the treatment of addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in lab experiments include its high potency and selectivity for GABA transaminase, as well as its potential therapeutic applications in a range of neurological and psychiatric disorders. However, there are also limitations to using 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in lab experiments, including its high cost and limited availability, as well as the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine, including:
1. Further investigation of the safety and efficacy of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in human subjects, particularly in the treatment of neurological and psychiatric disorders.
2. Development of more efficient and cost-effective synthesis methods for 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine.
3. Investigation of the potential therapeutic applications of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in other disorders, such as schizophrenia and bipolar disorder.
4. Investigation of the potential use of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in combination with other drugs for the treatment of neurological and psychiatric disorders.
5. Further investigation of the mechanism of action of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine, including its effects on other neurotransmitters and brain regions.
Conclusion
1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine is a compound that has significant potential for the treatment of neurological and psychiatric disorders. Its ability to increase GABA levels in the brain has been shown to have therapeutic effects in a range of animal models and human clinical trials. Further research is needed to fully understand the potential of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine and to develop more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. Preclinical studies have shown that 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine has efficacy in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to investigate the safety and efficacy of 1-(cyclopropylcarbonyl)-4-(3-fluorobenzyl)piperazine in human subjects, with promising results.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-14-3-1-2-12(10-14)11-17-6-8-18(9-7-17)15(19)13-4-5-13/h1-3,10,13H,4-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRJCUNQWANKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl[4-(3-fluorobenzyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.